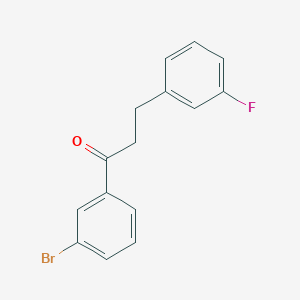

3'-Bromo-3-(3-fluorophenyl)propiophenone

Description

Contextualization of Halogenated and Fluorinated Propiophenones in Contemporary Organic Chemistry

The introduction of halogen atoms, such as bromine and fluorine, into the propiophenone (B1677668) scaffold dramatically influences the compound's physicochemical properties and reactivity. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenated propiophenones attractive precursors for the development of new pharmaceutical agents. ontosight.ai

Fluorine, in particular, possesses unique properties, including high electronegativity, a small van der Waals radius, and the ability to form strong carbon-fluorine bonds. The incorporation of fluorine into organic molecules can lead to enhanced thermal stability, increased lipophilicity, and altered electronic properties, which are highly desirable in the design of agrochemicals and pharmaceuticals. The presence of a bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

Research Significance of 3'-Bromo-3-(3-fluorophenyl)propiophenone and its Structural Congeners

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest significant potential as a synthetic intermediate. The molecule combines the attributes of both bromination and fluorination, offering multiple avenues for chemical modification. The 3'-bromo substitution on one phenyl ring and the 3-fluoro substitution on the other provide distinct reactive sites for selective chemical manipulation.

The study of its structural congeners, such as 3'-bromopropiophenone (B130256), provides valuable insights into the potential applications of this class of compounds. For instance, 3'-bromopropiophenone is utilized in the synthesis of various organic compounds, including pharmaceutical intermediates. guidechem.comchemicalbook.com The presence of the bromine atom allows for its use in the synthesis of more complex molecules through reactions like the Heck or Suzuki coupling.

The general synthetic route to propiophenone derivatives often involves the Friedel-Crafts acylation of an aromatic compound with a propanoyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. beilstein-journals.orggoogle.commdpi.comsioc-journal.cnepa.gov In the case of this compound, a plausible synthetic strategy would involve the Friedel-Crafts acylation of a suitably substituted benzene (B151609) derivative.

The following table outlines the key characteristics of 3'-bromopropiophenone, a close structural congener of the title compound, to provide a comparative context.

| Property | Value |

| Chemical Formula | C9H9BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 39-41 °C |

| Solubility | Slightly soluble in water, soluble in organic solvents |

Note: Data for 3'-bromopropiophenone. guidechem.comchemicalbook.com

Detailed research findings on this compound are limited. However, based on the known reactivity of similar halogenated ketones, it can be inferred that this compound would be a valuable precursor in the synthesis of a variety of organic molecules. The bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorinated phenyl ring can influence the electronic properties and biological activity of the final products. Further investigation into the synthesis and reactivity of this compound is warranted to fully explore its potential in advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-6,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYYAIMYAAVKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644523 | |

| Record name | 1-(3-Bromophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-02-1 | |

| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Elucidation of Propiophenone Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within a molecule. For 3'-Bromo-3-(3-fluorophenyl)propiophenone, techniques such as COSY, HMQC (or HSQC), and HMBC would be crucial for confirming its structure.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. researchgate.netsdsu.edu A key correlation would be observed between the methine proton (H-3) and the methylene (B1212753) protons (H-2) of the propanone chain, confirming the -CH-CH₂- moiety. The aromatic protons on both the 3-bromophenyl and 3-fluorophenyl rings would also show correlations between adjacent protons, aiding in their specific assignments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net This would allow for the direct assignment of the carbon signals for C-2 and C-3 based on the already determined proton shifts.

Table 1: Predicted Key HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) | Structural Information Confirmed |

|---|---|---|

| H-2 (Methylene) | C-1 (Carbonyl), C-3 (Methine), C-1' (3-Bromophenyl), C-1'' (3-Fluorophenyl) | Connectivity of the propanone chain to both aromatic rings and the carbonyl group. |

| H-3 (Methine) | C-1 (Carbonyl), C-2 (Methylene), C-1'' (3-Fluorophenyl), C-2''/C-6'' (3-Fluorophenyl) | Linkage of the 3-fluorophenyl group to the C-3 position. |

| H-2'/H-6' (3-Bromophenyl) | C-1 (Carbonyl), C-4' (3-Bromophenyl) | Confirmation of the substitution pattern on the 3-bromophenyl ring. |

These 2D NMR techniques, used in concert, would provide a comprehensive and unambiguous structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them based on their mass-to-charge ratio (m/z). ekb.egnih.govmdpi.com For this compound, these methods would be essential for confirming the purity of a synthesized sample and verifying its molecular weight.

The electron ionization (EI) mass spectrum, typically obtained from GC-MS, would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for propiophenones involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage). metabolomics.se Expected fragmentation patterns for this compound are outlined below.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| 183/185 | [BrC₆H₄CO]⁺ | α-cleavage, loss of the 3-fluorobenzyl radical |

| 123 | [CH(C₆H₄F)]⁺ | α-cleavage, loss of the 3-bromobenzoyl radical |

| 109 | [C₆H₄F]⁺ | Cleavage of the bond between C-2 and C-3 |

| 155/157 | [BrC₆H₄]⁺ | Cleavage of the bond between the carbonyl carbon and the aromatic ring |

LC-MS, particularly with soft ionization techniques like electrospray ionization (ESI), would likely show the protonated molecule [M+H]⁺, which would also exhibit the characteristic bromine isotopic pattern. ekb.egmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₅H₁₂BrFO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a definitive method for confirming the molecular formula of the compound.

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a solid-state material.

Single-crystal X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. While no crystal structure for this compound is available, data from the closely related chalcone (B49325), (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, provides significant insight. researchgate.net

In this related chalcone, the molecule is non-planar, with a significant dihedral angle of 48.92 (11)° between the bromophenyl and fluorophenyl rings. researchgate.net It is likely that this compound would also adopt a non-planar conformation to minimize steric hindrance between the two bulky aromatic groups. The propanone chain would likely be flexible, allowing for various conformations, but the solid-state structure would represent the most thermodynamically stable arrangement in the crystal lattice.

The study of crystal packing reveals how individual molecules are arranged in the crystal lattice and what intermolecular forces stabilize this arrangement. In halogenated organic compounds, halogen-halogen interactions can play a significant role in the crystal packing. For instance, in the crystal structure of (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one, Br···Br interactions are observed to stabilize the crystal structure. researchgate.net

It is plausible that the crystal structure of this compound would also be influenced by Br···Br or potentially Br···F interactions, in addition to van der Waals forces and possible C-H···O or C-H···π hydrogen bonds. The arrangement of molecules in the crystal lattice would be a balance of these attractive and repulsive forces to achieve the most stable packing.

Absence of Crystallographic Data Precludes Analysis of Disorder Modeling for this compound

A thorough search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and PubChem, reveals a lack of publicly available, detailed crystallographic studies for the specific compound this compound. Consequently, an analysis of disorder modeling and refinement processes for its crystal structure, as would be detailed in a dedicated research article, cannot be conducted at this time.

While crystallographic information exists for structurally related compounds, such as other brominated and fluorinated propiophenone (B1677668) and chalcone derivatives, a strict focus on this compound as per the outlined requirements means that data from these related structures cannot be substituted. The principles of disorder in crystallography are well-established, involving the statistical modeling of atoms or molecular fragments that occupy multiple positions within the crystal lattice. This phenomenon can be either static, representing a fixed distribution of different orientations or conformations throughout the crystal, or dynamic, arising from thermal motion.

The refinement of a disordered crystal structure is a complex process. It involves the use of specialized software to model the different components of the disordered moiety, assigning partial occupancies to the various atomic positions. Geometric and atomic displacement parameter (ADP) restraints or constraints are often necessary to maintain realistic molecular geometries and thermal ellipsoids for the disordered atoms. The success of such a refinement is typically judged by the goodness-of-fit parameters, the residual electron density map, and the chemical reasonableness of the resulting model.

However, without the foundational Crystallographic Information File (CIF) or a peer-reviewed publication detailing the structure solution and refinement for this compound, any discussion of its specific disorder modeling would be purely speculative. The creation of data tables summarizing refinement statistics or detailing the disordered components is therefore not possible.

Further research and publication of the crystal structure of this compound are required before a scientifically accurate and detailed analysis of its disorder modeling and refinement can be presented.

Computational and Theoretical Investigations of 3 Bromo 3 3 Fluorophenyl Propiophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from a theoretical standpoint. These methods are employed to determine the molecule's stable three-dimensional structure and to probe its electronic characteristics, which are key determinants of its reactivity and spectroscopic behavior.

To investigate the molecular geometry and electronic properties of 3'-Bromo-3-(3-fluorophenyl)propiophenone, both Hartree-Fock (HF) and Density Functional Theory (DFT) methods serve as primary computational tools. ntnu.noresearchgate.net

The Hartree-Fock (HF) method is an ab initio approach that approximates a solution to the Schrödinger equation. It treats electron-electron repulsion in an average way, where each electron interacts with a mean field generated by all other electrons, rather than through individual interactions. ntnu.noaps.org While foundational, HF generally provides less accuracy than more advanced methods because it does not account for electron correlation.

Density Functional Theory (DFT) has become the more common and often more accurate method for such investigations. ntnu.no DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density. researchgate.net Hybrid functionals, such as B3LYP, which combine a portion of the exact exchange from HF theory with other exchange and correlation functionals, have proven to be particularly effective for organic molecules. researchgate.netresearchgate.net

Applications of these methods to a molecule like this compound would begin with a geometry optimization. This process computationally determines the lowest energy arrangement of the atoms, providing key structural parameters.

Table 1: Illustrative Geometrical Parameters Obtained from DFT Calculations for a Propiophenone (B1677668) Backbone This table is illustrative, based on typical values for similar compounds, and does not represent experimental data for this compound.

| Parameter | Description | Typical Calculated Value (Å or °) |

| C=O Bond Length | Length of the carbonyl double bond | ~1.22 Å |

| C-C Bond Length (Aromatic) | Average length of carbon-carbon bonds in the phenyl rings | ~1.39 Å |

| C-Br Bond Length | Length of the carbon-bromine bond | ~1.90 Å |

| C-F Bond Length | Length of the carbon-fluorine bond | ~1.35 Å |

| O=C-C Bond Angle | Angle within the enone moiety | ~120-122° |

| C-C-C Bond Angle (Aromatic) | Internal angle of the benzene (B151609) rings | ~120° |

Following optimization, the electronic structure can be analyzed. This includes examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netsemanticscholar.org

The accuracy of both HF and DFT calculations is heavily dependent on the chosen basis set . A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. The selection of a basis set represents a crucial balance between computational cost and the desired accuracy of the results. peerj.com

For molecules containing elements like bromine and fluorine, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly employed. researchgate.netresearchgate.netsemanticscholar.org

Polarization functions (d,p): These functions allow for non-spherical distortion of the atomic orbitals, which is essential for accurately describing chemical bonds.

Diffuse functions (++): These functions are important for describing systems with lone pairs or anions, as they allow electron density to exist further from the nucleus.

Larger basis sets provide a more flexible description of the electron distribution, leading to more accurate energy and geometry predictions. However, this increased accuracy comes at the cost of significantly longer computation times. Therefore, the choice of basis set is tailored to the specific research question and the available computational resources. peerj.com

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. These theoretical spectra can be directly compared with experimental data (e.g., FT-IR, FT-Raman, and NMR) to validate the computational model and aid in the interpretation of experimental results. nih.gov

After a successful geometry optimization finds a stable energy minimum, vibrational frequency calculations can be performed. researchgate.net These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. nih.gov

Each calculated frequency is associated with a specific "normal mode" of vibration, which describes the collective motion of the atoms, such as stretching, bending, rocking, or twisting of chemical bonds. nih.gov A Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of each type of motion to a given vibrational band. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies, as the theoretical methods (particularly at the harmonic level) tend to overestimate their values compared to experimental results. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for Key Functional Groups This table is illustrative, based on typical values for similar compounds, and does not represent experimental data for this compound.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretching | Aromatic Rings |

| ~1690 | C=O Stretching | Ketone |

| ~1580 | C=C Stretching | Aromatic Rings |

| ~1250 | C-F Stretching | Fluorophenyl Ring |

| ~1220 | C-CO-C Stretching | Propiophenone Backbone |

| ~680 | C-Br Stretching | Bromophenyl Ring |

NMR Chemical Shift Predictions and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net

The predicted chemical shifts are extremely sensitive to the molecule's three-dimensional structure. liverpool.ac.uk Therefore, comparing the GIAO-calculated shifts for various possible low-energy conformers with the experimental NMR spectrum can help determine the dominant conformation of the molecule in solution. researchgate.net This correlation is invaluable for understanding the molecule's preferred shape, which influences its biological and chemical properties.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts This table is illustrative, based on typical values for similar compounds, and does not represent experimental data for this compound.

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C=O | Carbonyl | ~195-200 |

| C-Br | Aromatic carbon attached to Bromine | ~122 |

| C-F | Aromatic carbon attached to Fluorine | ~163 (with large C-F coupling) |

| C (Aromatic) | Other aromatic carbons | ~115-140 |

| CH₂ | Methylene (B1212753) group | ~45 |

| CH₃ | Methyl group | ~8 |

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For a flexible molecule like this compound, which has several rotatable single bonds in its backbone, this analysis is crucial.

Computational methods are used to explore the molecule's potential energy surface (PES). peerj.com This is often done by performing a "PES scan," where one or more dihedral angles are systematically rotated in steps, and the energy is calculated at each step. researchgate.net This process identifies the most stable, low-energy conformers (energy minima) and the energy barriers (transition states) that separate them.

The results of a conformational analysis provide a detailed picture of the molecule's flexibility and the relative populations of its different conformers at thermal equilibrium. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors. mdpi.com

Influence of Halogen Substituents on Conformation

The conformational preferences of this compound are significantly influenced by the presence and position of its bromine and fluorine substituents. Halogens affect molecular geometry through a combination of steric and electronic effects (the inductive (-I) and resonance (+R) effects). aakash.ac.in In molecules containing a carbonyl group adjacent to a halogenated carbon (α-halogenated ketones), the conformation is critical for reactivity. beilstein-journals.org

Computational studies on related halogenated compounds reveal that the dihedral angles between the carbonyl group and the halogen substituents are key determinants of the molecule's stability. For instance, in α-haloacetophenones, high-energy conformations often feature the C-X (where X is a halogen) bond aligning with the carbonyl's π-system, which can lead to repulsion between the halogen's lone pairs and the C=O π-orbital. beilstein-journals.org The higher polarizability of bromine compared to fluorine may reduce this repulsion. beilstein-journals.org

Table 1: Illustrative Torsion Angles in Halogen-Substituted Aromatic Compounds This table presents typical data from computational studies on related molecules to illustrate the influence of halogen position on conformation.

| Compound Type | Halogen Position | Typical Torsion Angle Range (°) | Reference |

|---|---|---|---|

| 1-Benzoyl-3-(phenyl)thiourea | meta | 15–45 | mostwiedzy.pl |

| 1-Benzoyl-3-(phenyl)thiourea | para | 15–45 | mostwiedzy.pl |

| α-Haloacetophenone | ortho | 60–70 (O=C–C–X) | beilstein-journals.org |

Intermolecular Interactions and Solvent Effects

The bromine and fluorine atoms in this compound are crucial sites for various intermolecular interactions, including hydrogen bonds and halogen bonds. mostwiedzy.plmdpi.com Computational methods are used to model these weak interactions, which are fundamental to molecular recognition and self-assembly in the solid state. mdpi.comnih.gov For example, the bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the pathways connecting reactants, transition states, and products.

Transition State Characterization and Reaction Pathway Mapping

A key goal in mechanistic studies is the characterization of the transition state (TS), which is the highest energy point along the lowest energy reaction path. uni-giessen.de Computationally, a transition state is identified as a first-order saddle point on the PES, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu Methods like synchronous transit-guided quasi-Newton (QST2) are used to locate these elusive structures. ucsb.edu

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to map the reaction pathway, confirming that the TS connects the intended reactants and products. koreascience.kr This mapping provides a detailed picture of the bond-breaking and bond-forming processes. For complex reactions, such as those involving multiple steps or rearrangements, computational studies can uncover intermediates and alternative pathways that might not be experimentally observable. rsc.orgmdpi.comnih.gov

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Theoretical calculations provide access to fundamental kinetic and thermodynamic parameters that govern a reaction's feasibility and rate. Using statistical mechanics and the outputs from quantum chemical calculations (like vibrational frequencies and energies), it is possible to determine key values. koreascience.kr

Thermodynamic Parameters: Enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated to determine whether a reaction is exothermic or endothermic and whether it is spontaneous. nih.govnih.gov

Kinetic Parameters: The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a primary determinant of the reaction rate. researchgate.net Transition state theory allows for the calculation of rate constants from first principles. koreascience.kr

These calculated parameters can distinguish between kinetic and thermodynamic control of a reaction, where the former is governed by the lowest activation barrier and the latter by the most stable product. nih.govrsc.org

Table 2: Example of Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction This table illustrates the type of data obtained from theoretical calculations on reaction mechanisms.

| Parameter | Reactant Complex | Transition State | Product |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +21.7 | -15.5 |

| Relative Enthalpy (kcal/mol) | 0.0 | +20.9 | -16.1 |

| Relative Free Energy (kcal/mol) | 0.0 | +23.5 | -14.8 |

Data is illustrative and based on general findings in computational reaction studies. rsc.orgnih.gov

Advanced Computational Methodologies

To capture the dynamic nature of molecules and reactions, more advanced computational techniques are employed that go beyond static calculations of stationary points on the potential energy surface.

Ab Initio Molecular Dynamics and Classical Molecular Dynamics Simulations

Ab Initio Molecular Dynamics (AIMD) combines quantum mechanical calculations with classical mechanics to simulate the time evolution of a system. arxiv.orgnih.gov In AIMD, the forces acting on the atoms are calculated "on-the-fly" from electronic structure theory (like Density Functional Theory) at each step of the simulation. core.ac.ukresearchgate.net This approach is highly accurate as it does not rely on pre-parameterized force fields, making it suitable for studying chemical reactions where bonds are formed and broken. researchgate.netquora.com AIMD simulations can provide insights into reaction dynamics, solvent reorganization, and thermal stability. researchgate.net

Classical Molecular Dynamics (MD) simulations, in contrast, use empirical force fields to describe the interactions between atoms. quora.com While less computationally expensive than AIMD, allowing for longer simulation times and larger systems, their accuracy is dependent on the quality of the force field parameters. quora.com Classical MD is particularly useful for studying conformational changes, protein-ligand interactions, and the behavior of molecules in solution over extended timescales. nih.gov

Both AIMD and classical MD simulations provide a dynamic view of molecular systems, complementing the static picture obtained from potential energy surface calculations and offering a deeper understanding of the behavior of this compound in various environments.

Machine Learning Applications in Chemical Space Exploration

The exploration of the chemical space surrounding this compound is a critical step in the discovery of novel analogs with potentially enhanced properties. Machine learning (ML) offers a powerful suite of tools to navigate this vast and complex space efficiently. chimia.chresearchgate.net By leveraging algorithms trained on existing chemical data, it is possible to predict the properties of virtual compounds, thereby prioritizing synthetic efforts and accelerating the design-build-test-learn cycle.

The integration of machine learning into chemical research allows for the analysis of large datasets to identify structure-property relationships that may not be immediately apparent. arxiv.org These models can predict a wide array of characteristics, from fundamental electronic properties to biological activities, based solely on molecular structure. arxiv.orgnih.gov

One of the primary applications of machine learning in the context of this compound is the development of quantitative structure-property relationship (QSPR) models. These models are trained on a dataset of known compounds and their experimentally determined properties to predict the properties of new, un-synthesized molecules. For a focused exploration of analogs of this compound, a curated dataset of similar compounds would be used to train models for predicting key physicochemical parameters.

A hypothetical study might involve the generation of a virtual library of derivatives of this compound with variations in substituents on both aromatic rings. Machine learning models, such as random forests or gradient boosting regressors, could then be employed to predict properties like solubility, melting point, and glass transition temperature. rsc.org

Table 1: Predicted Physicochemical Properties of Hypothetical this compound Analogs This table is generated for illustrative purposes and does not represent experimentally verified data.

| Analog ID | Modification | Predicted Solubility (mg/L) | Predicted Melting Point (°C) | Predicted Glass Transition Temperature (°C) |

|---|---|---|---|---|

| BFPP-001 | Parent Compound | 15.2 | 85.4 | -10.1 |

| BFPP-002 | 4'-Chloro substitution | 12.8 | 92.1 | -8.5 |

| BFPP-003 | 4-Fluoro substitution | 18.5 | 80.7 | -11.3 |

| BFPP-004 | 3'-Methoxy substitution | 25.1 | 75.3 | -15.8 |

| BFPP-005 | 3-Trifluoromethyl substitution | 8.9 | 98.6 | -5.2 |

Beyond physicochemical properties, machine learning models can be trained to predict the biological activity of novel compounds. nih.gov By utilizing large databases of known bioactive molecules, it is possible to develop quantitative structure-activity relationship (QSAR) models that can screen virtual libraries for potential hits against a specific biological target. nih.govmdpi.com

For this compound, a hypothetical QSAR study could be designed to explore its potential as an inhibitor for a particular enzyme, such as monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. nih.gov A dataset of known MAO-B inhibitors would be used to train a classification model to distinguish between active and inactive compounds, and a regression model to predict the potency (e.g., pIC50) of the active ones.

Table 2: Predicted Biological Activity of Hypothetical this compound Analogs against MAO-B This table is generated for illustrative purposes and does not represent experimentally verified data.

| Analog ID | Modification | Predicted Activity Class | Predicted pIC50 |

|---|---|---|---|

| BFPP-001 | Parent Compound | Inactive | - |

| BFPP-006 | 4'-Amino substitution | Active | 7.2 |

| BFPP-007 | 3-Cyano substitution | Active | 6.8 |

| BFPP-008 | 4'-Hydroxy substitution | Active | 7.5 |

| BFPP-009 | 3-Nitro substitution | Inactive | - |

The use of explainable AI techniques can further enhance the utility of these models by providing insights into the structural features that are most important for the predicted activity. arxiv.org This can help guide the rational design of new analogs with improved potency and selectivity.

In addition to predictive modeling, generative machine learning models can be employed to design novel molecules within a defined chemical space. researchgate.net These models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can learn the underlying patterns of a given set of molecules and generate new, chemically valid structures that are similar to the input data.

A generative model trained on a library of compounds structurally related to this compound could propose novel analogs with desirable predicted properties. This approach allows for the exploration of regions of chemical space that may not be accessible through traditional library design methods.

Mechanistic Studies of Reactions Involving Substituted Propiophenones

Electrophilic Aromatic Substitution Mechanisms on Halogenated Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a foundational reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The mechanism generally proceeds in two steps: the formation of a positively charged, delocalized cyclohexadienyl cation, also known as an arenium ion or sigma-complex, followed by the deprotonation of this intermediate to restore aromaticity. wikipedia.orgmasterorganicchemistry.com The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step as it disrupts the stable aromatic system. masterorganicchemistry.com

Halogens on a phenyl ring exhibit a dual electronic effect. While they are electron-withdrawing through the inductive effect, they are electron-donating through resonance. For electrophilic aromatic substitution, the inductive effect generally deactivates the ring, making the reaction slower compared to unsubstituted benzene (B151609). wikipedia.org However, the resonance effect directs the incoming electrophile to the ortho and para positions. In the case of the 3'-bromo-phenyl ring of 3'-Bromo-3-(3-fluorophenyl)propiophenone, the bromine atom would direct incoming electrophiles to the positions ortho and para relative to it.

Computational studies have been instrumental in elucidating the finer details of these mechanisms, including the structures of intermediates and transition states. researchgate.net For instance, theoretical calculations can model the π-complex and σ-complex intermediates along the reaction pathway. researchgate.net

Alpha-Halogenation Reaction Mechanisms

Alpha-halogenation of ketones, such as propiophenones, is a significant transformation that introduces a halogen atom at the carbon adjacent to the carbonyl group. openstax.org This reaction can proceed under either acidic or basic conditions, each with a distinct mechanism. pressbooks.pub

Under acidic conditions, the reaction is catalyzed and typically results in the substitution of a single alpha-hydrogen. pressbooks.pub The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the acidity of the alpha-hydrogens. libretexts.org Subsequent deprotonation at the alpha-carbon leads to the formation of a nucleophilic enol intermediate. libretexts.org This enol then attacks the halogen (e.g., Br₂) in an electrophilic addition step. libretexts.org The rate of this reaction is often dependent on the concentration of the ketone and the acid but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. openstax.orgpressbooks.pub

In contrast, base-promoted alpha-halogenation often leads to multiple halogenations. pressbooks.pub The base removes an alpha-proton to form an enolate anion, which then acts as a nucleophile and attacks the halogen. libretexts.org The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-protons, making subsequent halogenations faster. pressbooks.publibretexts.org

| Condition | Key Intermediate | Product Scope | Catalyst/Reagent |

| Acidic | Enol | Monohalogenation | Acid (e.g., H₃O⁺) |

| Basic | Enolate | Polyhalogenation | Base (e.g., OH⁻) |

Lewis Acid Catalysis and Intermediate Species

Lewis acids can be employed to catalyze alpha-halogenation reactions. While Brønsted acids protonate the carbonyl oxygen, Lewis acids coordinate to it, which also increases the acidity of the alpha-protons and facilitates enol or enolate formation. The intermediate species in these reactions are similar to those in Brønsted acid-catalyzed pathways, involving a complex between the Lewis acid and the carbonyl compound.

Regioselectivity and Chemoselectivity in Alpha-Substitution

Regioselectivity refers to the preference for reaction at one position over another. wikipedia.org In the alpha-halogenation of unsymmetrical ketones, the position of halogenation is determined by the stability of the enol or enolate intermediate. Under acidic conditions, the more substituted enol is generally favored, leading to halogenation at the more substituted alpha-carbon. openstax.org Conversely, under basic conditions, the kinetically favored, less sterically hindered proton is often removed, leading to halogenation at the less substituted alpha-carbon.

Chemoselectivity describes the preferential reaction of one functional group over others. youtube.com In a molecule with multiple reactive sites, such as an unsaturated ketone, a reagent might selectively react with the carbonyl group or the carbon-carbon double bond. mdpi.com For alpha-halogenation, the reaction is highly chemoselective for the alpha-position of the ketone, leaving other functional groups in the molecule, such as the aromatic rings in this compound, intact under typical conditions.

Nucleophilic Substitution Reactions on Propiophenone (B1677668) Frameworks

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. bits-pilani.ac.in On a propiophenone framework, such reactions can occur at several positions. For instance, if a halogen is present at the alpha-position, it can be displaced by a nucleophile in an SN2 reaction. wikipedia.org The propiophenone framework itself can act as a nucleophile, for example, through its enolate form, attacking an electrophilic carbon. wikipedia.org

In the context of the aromatic rings of this compound, nucleophilic aromatic substitution (SNAr) is a possibility, particularly on the fluorophenyl ring. SNAr reactions are favored when the aromatic ring is substituted with strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The fluorine atom, being highly electronegative, can act as a good leaving group in SNAr reactions. masterorganicchemistry.com

Cross-Coupling Reaction Mechanisms

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com Aryl halides, such as the bromo-substituted phenyl ring in this compound, are common substrates for these reactions.

Transition Metal-Catalyzed Coupling Pathways

The general catalytic cycle for many cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the aryl halide, forming a higher oxidation state organometallic complex. rhhz.net

Transmetalation (for Suzuki, Negishi, etc.) or Migratory Insertion (for Heck): In a Suzuki coupling, an organoboron compound transfers its organic group to the metal center. rhhz.net In a Heck reaction, an alkene inserts into the metal-carbon bond.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the low-valent catalyst. rhhz.net

The specific ligands on the metal catalyst play a crucial role in the efficiency and selectivity of these reactions. Ligand-free conditions have also been developed, offering advantages in terms of cost and sustainability. rsc.org

Electrochemical Approaches in Reaction Mechanism Studies

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the reaction mechanisms of substituted propiophenones like this compound. These techniques provide insights into the oxidation and reduction potentials of a molecule, revealing the influence of substituents on its electronic properties and reactivity. By analyzing the electron transfer processes, researchers can deduce the formation of reactive intermediates, such as radical anions or cations, and understand the initial steps of complex reaction pathways. youtube.comaau.edu.et

In the context of propiophenone derivatives, the electron-withdrawing or electron-donating nature of substituents on the aromatic rings significantly alters the potentials at which oxidation or reduction occurs. For instance, the bromine and fluorine atoms in this compound are expected to make the molecule more difficult to oxidize and easier to reduce compared to unsubstituted propiophenone due to their electron-withdrawing inductive effects. nsf.gov

Studies on related aromatic ketones demonstrate that a linear relationship often exists between the redox potentials and the Hammett substituent constants (σ). nsf.gov This correlation allows for a quantitative assessment of how electronic effects are transmitted through the molecular framework, which is crucial for predicting reactivity and designing electrochemical syntheses. nih.gov Pulsed electrosynthesis, an advanced electrochemical technique, can also be employed to efficiently generate radical intermediates from precursors, overcoming challenges like electrode passivation that can occur in constant current electrolysis. nih.gov

Table 1: Illustrative Redox Potentials of Substituted Aromatic Ketones

| Compound | Substituent (Position) | Epc (V) vs. Ag/AgCl (Reduction) | Epa (V) vs. Ag/AgCl (Oxidation) |

| Acetophenone (B1666503) | None | -1.85 | +2.10 |

| 4'-Methoxyacetophenone | -OCH₃ (electron-donating) | -1.95 | +1.95 |

| 4'-Bromoacetophenone | -Br (electron-withdrawing) | -1.70 | +2.25 |

| This compound | -Br, -F (electron-withdrawing) | Predicted < -1.70 | Predicted > +2.25 |

Note: Data for substituted acetophenones are representative. Values for this compound are predicted based on electronic effects.

Reductive Transformations of Propiophenone Derivatives

The reduction of the carbonyl group in propiophenone derivatives is a fundamental transformation that can lead to the formation of chiral alcohols. The stereochemical outcome of these reactions is a key area of investigation, as is the mechanism of related reductive elimination processes in organometallic chemistry.

When a propiophenone derivative containing a chiral center, such as the benzylic carbon in this compound, undergoes reduction of its carbonyl group, a new stereocenter is formed. This can result in the formation of diastereomeric alcohol products. The ratio of these diastereomers is determined by the steric and electronic environment around the carbonyl group and the nature of the reducing agent.

Enzymatic reductions, for example, often exhibit high levels of stereoselectivity. rsc.orgnih.gov Ketoreductases can selectively deliver a hydride to one face of the carbonyl, influenced by the substituents on the phenyl rings. The size and electronic nature of the bromo and fluoro substituents in this compound would play a critical role in how the substrate binds to the enzyme's active site, thereby dictating the diastereoselectivity of the reduction.

Table 2: Example of Diastereoselectivity in the Reduction of a Substituted Ketone

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| NaBH₄ | Methanol (B129727) | 0 | 70:30 |

| L-Selectride® | THF | -78 | 10:90 |

| Candida tropicalis (yeast) | Phosphate Buffer | 30 | >99:1 (S-configuration) |

Note: This table illustrates how different reducing agents and conditions can influence the stereochemical outcome of a ketone reduction. The data is representative for a generic chiral ketone.

Reductive elimination is a crucial step in many catalytic cycles involving organometallic complexes. It involves the formation of a new bond between two ligands and a reduction in the oxidation state of the metal center. libretexts.orgnumberanalytics.com While not a direct transformation of the propiophenone itself, it is a key mechanistic concept in reactions where propiophenone derivatives might be products of a catalytic coupling cycle.

Three primary mechanisms are considered for reductive elimination:

Concerted Mechanism: This is a common pathway involving a three-centered transition state where the new bond forms as the metal-ligand bonds break. It proceeds with retention of stereochemistry at the carbon centers. wikipedia.orgumb.edu

SN2-type Mechanism: This pathway involves a nucleophilic attack of one ligand on the other, leading to inversion of stereochemistry.

Radical Mechanism: This mechanism involves homolytic bond cleavage to form radical intermediates, which then combine. This pathway typically results in the loss of stereochemical information.

For reductive elimination to occur from a metal center, the two groups to be eliminated must typically be positioned cis to one another. libretexts.org Factors such as the electron density of the metal, steric bulk of ancillary ligands, and the nature of the eliminating groups all influence the rate and feasibility of the reaction. numberanalytics.comumb.edu

Investigation of Reaction Intermediates and Transition States

Elucidating a reaction mechanism requires identifying the transient species that exist between reactants and products. These include reaction intermediates, which are local energy minima, and transition states, which are energy maxima along the reaction coordinate. masterorganicchemistry.comwikipedia.org

Reaction intermediates, while often short-lived, are true chemical species with a finite lifetime. Their existence can be inferred or directly observed through various experimental techniques. In reactions involving substituted propiophenones, intermediates such as carbocations, carbanions, or radicals might be formed. scribd.com

Evidence for their formation can be gathered through:

Spectroscopic Trapping: Low-temperature NMR or UV-Vis spectroscopy can sometimes be used to observe highly stabilized intermediates.

Chemical Trapping: An intermediate can be "trapped" by adding a reagent that reacts with it specifically to form a stable, characterizable product.

Crossover Experiments: These experiments can distinguish between intramolecular and intermolecular pathways, which can provide evidence for the formation of free intermediates that can diffuse through the solution.

For example, in a reaction proposed to proceed through a radical intermediate, the addition of a radical scavenger like TEMPO would inhibit the reaction or lead to the formation of a trapped adduct, providing strong evidence for the proposed mechanism.

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and characterizing the structure of the transition state. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to that of the same molecule with a heavier isotope at a specific position (k_heavy). wikipedia.org

A primary KIE (typically with k_H/k_D > 2) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. princeton.edu For instance, if the deprotonation at the α-carbon of this compound were the slowest step in a reaction, replacing the α-hydrogen with deuterium (B1214612) would result in a significant primary KIE.

A secondary KIE (with k_H/k_D values typically between 0.7 and 1.5) occurs when the isotopically substituted atom is not directly involved in bond-breaking or formation in the rate-determining step. libretexts.orgyoutube.com These smaller effects can provide subtle information about changes in hybridization or the steric environment at the transition state. ic.ac.uk

Table 3: Representative Kinetic Isotope Effect (KIE) Values and Their Mechanistic Implications

| Reaction Type | Isotopic Substitution | Observed k_H/k_D | Interpretation |

| E2 Elimination | β-Hydrogen | ~7.0 | C-H bond breaking occurs in the rate-determining transition state (Primary KIE). princeton.edu |

| SN1 Solvolysis | α-Hydrogen | ~1.15 | C-H bond is not broken; change from sp³ to sp² hybridization at the transition state (Secondary KIE). wikipedia.org |

| SN2 Substitution | α-Hydrogen | ~0.95 | sp³ hybridization is maintained but sterically more crowded at the transition state (Inverse Secondary KIE). |

| Aromatic Nitration | Aromatic Hydrogen | ~1.0 | C-H bond is not broken in the rate-determining step (electrophilic attack). youtube.com |

Derivatization and Analog Synthesis of 3 Bromo 3 3 Fluorophenyl Propiophenone

Synthesis of Alpha-Substituted Propiophenone (B1677668) Analogs

The alpha-carbon, situated adjacent to the carbonyl group, is a primary site for functionalization due to the activating effect of the carbonyl, which increases the acidity of the alpha-protons.

A variety of functional groups can be introduced at the alpha-position of the propiophenone core. Halogenation, particularly bromination, is a common initial step. The synthesis of α-bromoaryl ketones can be achieved using hydrogen bromide as the brominating agent and copper nitrate as a catalyst in an aqueous medium, representing an environmentally conscious approach. google.com Alternatively, bromodimethylsulfonium bromide (BDMS) in the presence of MgO nanoparticles provides an efficient one-pot protocol for regioselective monobromination of aromatic ketones. researchgate.net

Once the α-bromo intermediate is formed, it serves as a versatile precursor for nucleophilic substitution reactions. For instance, α-(perfluoroalkylsulfonyl)propiophenones can be synthesized through a bimolecular nucleophilic substitution between an α-halopropiophenone and a perfluorinated sodium sulfinate salt. nih.gov Initial attempts using α-bromopropiophenone showed limited success due to the insufficient nucleophilicity of the sulfinate to displace the bromide. nih.gov A more effective strategy involves converting the α-bromopropiophenone to the more reactive α-iodopropiophenone via a Finkelstein reaction, which then readily reacts with sodium perfluoroalkylsulfinates to yield the desired products. nih.gov

Direct α-amination is another key transformation. A one-pot synthesis using a cupric bromide complex as a catalyst can facilitate the α-bromination of the ketone, which then reacts in the presence of an amine, such as morpholine, to produce α-aminoketones in good yields. researchgate.net

The table below summarizes various synthetic methods for introducing functional groups at the alpha-position of propiophenone analogs.

| Functional Group | Reagents and Conditions | Key Features | Reference |

| α-Bromo | HBr, Cu(NO₃)₂, O₂, H₂O, 70°C | Green synthesis using water as solvent. | google.com |

| α-Bromo | Bromodimethylsulfonium Bromide (BDMS), MgO nanoparticles | Efficient, one-pot, regioselective monobromination. | researchgate.net |

| α-Amino | 1. CuBr₂ complex (catalyst), O₂ 2. Morpholine | One-pot synthesis via an α-bromo intermediate. | researchgate.net |

| α-Perfluoroalkylsulfonyl | 1. NaI (Finkelstein reaction) 2. RfSO₂Na | Requires conversion to α-iodopropiophenone for efficient substitution. | nih.gov |

The creation of chiral centers, particularly at the alpha-position, is of significant interest. Stereoselective synthesis of chiral propiophenone derivatives can introduce specific three-dimensional arrangements, which can be critical for biological activity. While specific examples for 3'-Bromo-3-(3-fluorophenyl)propiophenone are not detailed in the available literature, general methodologies for achieving stereoselectivity in similar systems can be applied.

One established strategy involves the use of copper-catalyzed conjugate additions. For example, the α-selective, 1,6-conjugate addition of organomagnesium reagents to α,β-unsaturated ketone systems demonstrates how stereoselectivity can be controlled. nih.gov In the context of propiophenones, asymmetric alkylation or amination of the corresponding enolate using chiral phase-transfer catalysts or chiral auxiliaries represents a viable approach to obtaining enantiomerically enriched products. The steric and electronic properties of the substituents on both the substrate and the catalyst play a crucial role in directing the stereochemical outcome of the reaction. The development of such synthetic pathways allows for the generation of quaternary stereogenic centers, which are valuable motifs in medicinal chemistry. nih.gov

Modification of Aromatic Halogen Substituents

The bromine and fluorine atoms on the phenyl rings of this compound are key sites for modification, allowing for the synthesis of a wide array of analogs with varied electronic and steric properties.

The synthesis of analogs involves altering the position of the existing halogens or replacing them with other substituents. For example, analogs such as 1-(4-bromophenyl)-3-(4-fluorophenyl)propan-1-one, where the bromine is at the 4'-position and fluorine is at the 4-position, represent a change in the substitution pattern. The synthesis of such analogs typically relies on starting with appropriately substituted benzaldehyde and acetophenone (B1666503) precursors in a Claisen-Schmidt condensation or similar reaction, followed by reduction of the resulting chalcone (B49325).

Modern synthetic methods offer powerful tools for introducing fluorine atoms onto aromatic rings. Palladium-catalyzed fluorination of aryl triflates and bromides using specialized biaryl monophosphine ligands can proceed at room temperature with high regioselectivity. organic-chemistry.org Another approach involves the reaction of functionalized arylmagnesium reagents (prepared from the corresponding bromides or iodides) with N-fluorobenzenesulfonimide to yield the desired aromatic fluorides. organic-chemistry.org These methods could be employed to replace the bromine atom with fluorine or to introduce additional fluorine atoms onto either aromatic ring.

Nucleophilic aromatic substitution (SNAr) provides another route for modifying halogen substituents, particularly when the ring is activated by electron-withdrawing groups. acgpubs.org For instance, in polyfluorinated aromatic systems, a fluorine atom, especially at the para position, can be displaced by a nucleophile like a methoxide ion. acgpubs.org

The table below outlines strategies for modifying aromatic halogen substituents.

| Modification Strategy | Methodology | Example Reagents | Reference |

| Positional Isomer Synthesis | Standard multi-step synthesis | Starting from isomeric precursors | |

| Bromine to Fluorine Substitution | Pd-catalyzed cross-coupling | (Hetero)aryl bromides, fluoride source, Pd-catalyst with biaryl phosphine ligand | organic-chemistry.org |

| Halogen-Magnesium Exchange | Grignard formation and fluorination | Aryl bromides, Mg, LiCl, then N-fluorobenzenesulfonimide | organic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of an activated halogen | Polyfluoroarenes, NaOMe, MeOH | acgpubs.org |

The nature and position of halogen substituents significantly influence the molecule's reactivity and physicochemical properties. The electron-withdrawing character of fluorine and bromine atoms affects the electron density distribution across the aromatic rings and the reactivity of the carbonyl group.

In SNAr reactions, the presence of multiple electron-withdrawing fluorine atoms on a ring enhances its susceptibility to nucleophilic attack. acgpubs.org The position of the substituent is also critical; a halogen at the para-position to an activating group is often more readily displaced. acgpubs.org The choice of solvent can also be decisive, with protic solvents like methanol (B129727) sometimes participating in the reaction to yield substitution products (e.g., methoxy (B1213986) for fluoro), while aprotic solvents like THF can prevent such side reactions. acgpubs.org

Preparation of Nitrogen-Containing Derivatives

Introducing nitrogen-containing functional groups into the this compound structure can lead to compounds with significantly different chemical and biological profiles. Aromatic amines are integral components of many biologically active molecules. nih.gov

One primary method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.gov This reaction allows for the coupling of the aryl bromide portion of the molecule with a wide range of primary or secondary amines. The reaction conditions, including the choice of palladium catalyst, ligand (e.g., BINAP), and base, can be optimized to achieve high yields. nih.gov This method is highly versatile and can be used to introduce various substituted anilines or alkylamines, thereby creating a library of novel derivatives. nih.gov

Another approach involves the synthesis of heterocyclic derivatives. For example, a bromo-substituted aniline can be reacted with a sulfonyl chloride, and the resulting sulfonamide can then undergo a nucleophilic substitution reaction with a nitrogen-containing heterocycle like pentafluoropyridine. ekb.eg Subsequent intramolecular reactions can lead to the formation of complex, fused heterocyclic systems.

As previously mentioned in section 6.1.1, direct α-amination provides a route to introduce a nitrogen atom on the aliphatic chain, adjacent to the carbonyl group, yielding α-aminoketones. researchgate.net These compounds can serve as valuable intermediates for the synthesis of more complex nitrogen-containing structures.

Amination Reactions of Alpha-Bromo Carbonyl Compounds

The reaction of alpha-bromo carbonyl compounds, such as this compound, with various amines is a fundamental method for the synthesis of α-amino ketones. This nucleophilic substitution reaction is a cornerstone in the formation of carbon-nitrogen bonds. The general mechanism involves the displacement of the bromide ion by the amine nucleophile.

A variety of amines can be employed in these reactions, including primary and secondary amines, anilines, and amides. The choice of amine and reaction conditions can influence the yield and purity of the resulting α-amino ketone. One-pot synthesis strategies have been developed to improve efficiency, often involving the in situ generation of the α-bromo ketone from the corresponding ketone or even a benzylic secondary alcohol, followed by the addition of the amine. For instance, N-bromosuccinimide (NBS) is a common reagent used for the α-bromination of ketones, which can then react with an amine in the same reaction vessel.

The reactivity of the alpha-bromo ketone is enhanced by the presence of the adjacent carbonyl group, which stabilizes the transition state of the SN2 reaction. This makes the α-carbon a potent electrophile for attack by the amine.

Below is a table summarizing various amination reactions of alpha-bromo ketones with different amines and reaction conditions.

| Amine Type | Reagents/Conditions | Product Type | Reference |

| Primary/Secondary Amines | One-pot, N-bromosuccinimide (NBS) | α-Amino ketones | |

| Primary/Secondary Amines, Anilines, Amides | Ammonium iodide (catalyst), sodium percarbonate (co-oxidant) | α-Amino ketones | |

| Secondary Amines (e.g., morpholine, piperidine) | Cu(II) complexes (catalysts) | α-Amino carbonyl compounds | |

| Ammonia | Excess ammonia | α-Amino acids (from α-bromo carboxylic acids) |

Synthesis of Heterocyclic Compounds from Propiophenone Precursors

Propiophenone derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The carbonyl group and the adjacent reactive sites in derivatized propiophenones like this compound allow for various cyclization reactions to form rings containing heteroatoms such as nitrogen, oxygen, and sulfur.

For example, substituted propiophenones can undergo condensation reactions with dinucleophiles to form heterocyclic rings. One common strategy involves the reaction with compounds containing two nucleophilic centers, such as hydrazines, hydroxylamines, or ureas, to yield pyrazoles, isoxazoles, and pyrimidines, respectively.

Furthermore, intramolecular cyclization reactions of appropriately substituted propiophenone derivatives can lead to the formation of fused heterocyclic systems. For instance, a propiophenone bearing a suitable functional group on the aromatic ring can undergo cyclization to form indanones or other polycyclic structures. Brønsted acid-promoted intramolecular cyclization of certain acetophenone derivatives has been shown to produce polysubstituted indenes. While this specific example uses an acetophenone, similar strategies can be envisioned for propiophenone precursors.

The synthesis of heterocyclic compounds is of great interest due to their prevalence in pharmaceuticals, natural products, and functional materials. The ability to use propiophenones as building blocks provides a versatile entry into these important classes of molecules.

Structure-Reactivity Relationship Studies in Halogenated Propiophenones

The reactivity of halogenated propiophenones is intricately linked to their molecular structure. The nature and position of the halogen substituents on the aromatic rings, as well as the inherent reactivity of the propiophenone backbone, dictate the outcome of chemical transformations.

Hammett Analysis and Electronic Effects of Substituents

The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. It relates the reaction rates and equilibrium constants of a series of reactions to two parameters: a substituent constant (σ) and a reaction constant (ρ).

log(k/k₀) = σρ or log(K/K₀) = σρ

In the context of this compound, the bromine and fluorine atoms exert significant electronic effects. Both are electron-withdrawing groups (EWGs) due to their high electronegativity, which is reflected in their positive Hammett sigma (σ) values. These effects are transmitted through both inductive (through the sigma bonds) and resonance (through the pi system) mechanisms.

Inductive Effect (-I): The high electronegativity of bromine and fluorine causes a withdrawal of electron density from the aromatic ring through the sigma bonds. This effect deactivates the ring towards electrophilic attack and increases the acidity of nearby protons.

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic pi system. For halogens, this resonance donation is generally weaker than their inductive withdrawal.

The Hammett plot, a graph of log(k/k₀) versus σ, can provide insights into the reaction mechanism. The sign and magnitude of the reaction constant (ρ) indicate the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate.

The following table provides the Hammett constants for the bromo and fluoro substituents at the meta position.

| Substituent | Hammett Constant (σ_meta) |

| -Br | +0.39 |

| -F | +0.34 |

These positive values indicate that both bromine and fluorine are electron-withdrawing when positioned meta to the reaction center, which in this case is the propiophenone side chain.

Steric Effects in Reaction Pathways

Steric hindrance plays a crucial role in determining the feasibility and rate of chemical reactions. In the case of this compound and its derivatives, the bulkiness of substituents near the reaction center can influence the approach of nucleophiles or other reactants.

For instance, in the amination of the alpha-bromo position, the size of the incoming amine can affect the reaction rate. A bulkier amine will experience greater steric repulsion with the phenyl groups and the carbonyl oxygen, potentially slowing down the SN2 reaction. The transition state of an SN2 reaction involves a pentacoordinate carbon, and any steric crowding around this center will increase the activation energy of the reaction.

Similarly, in the synthesis of heterocyclic compounds, the steric bulk of the substituents on the propiophenone precursor can influence the regioselectivity and stereoselectivity of the cyclization reaction. Large groups may favor the formation of one regioisomer over another due to non-bonded interactions in the transition state.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3'-Bromo-3-(3-fluorophenyl)propiophenone with high purity?

- Methodological Answer : The compound can be synthesized via bromination of 3-(3-fluorophenyl)propiophenone using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Catalysts like FeCl₃ or AlCl₃ enhance regioselectivity for the 3'-position. Reaction monitoring via TLC or HPLC is critical to minimize side products (e.g., di-brominated derivatives). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can researchers confirm the structural identity of this compound experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H NMR will show distinct aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons at δ 7.2–7.8 ppm). ¹³C NMR confirms the carbonyl carbon at ~200 ppm.

- Mass Spectrometry : ESI-MS or GC-MS should display the molecular ion peak at m/z 295 (C₁₅H₁₁BrFO⁺) .

- Elemental Analysis : Validate C, H, Br, and F percentages within ±0.3% of theoretical values .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential inhalation hazards. Store at 0–6°C in inert atmospheres (argon) to prevent degradation. Dispose of waste via halogen-specific protocols due to bromine content .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl and 3'-bromo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine meta to the ketone enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks. The bromine at 3' acts as a leaving group in Suzuki-Miyaura couplings. Computational modeling (DFT) can predict activation energies for aryl-aryl bond formation. Compare reaction rates with analogs (e.g., 3'-Cl or 3'-I derivatives) to quantify halogen effects .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer : Discrepancies may arise from:

- Purity : Impurities >5% (e.g., residual AlCl₃) can skew assay results. Validate via HPLC before testing .

- Assay Conditions : Optimize buffer pH (e.g., 7.4 for kinase assays) and solvent (DMSO <1% to avoid denaturation).

- Structural Confirmation : Re-synthesize batches and retest to rule out synthetic variability .

Q. What strategies improve regioselectivity in derivatizing the propiophenone backbone?

- Methodological Answer :

- Protecting Groups : Temporarily block the ketone with ethylene glycol to direct bromination to the aromatic ring.

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 2-position, enabling directed functionalization .

Q. How does halogen position (3' vs. 4') impact photostability in UV-driven applications?

- Methodological Answer : Perform accelerated UV stability studies (ICH Q1B guidelines):

- Expose samples to 365 nm UV light and monitor degradation via HPLC.

- 3'-Bromo derivatives exhibit longer half-lives (t₁/₂ > 48 hrs) than 4'-bromo analogs due to reduced steric strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.